molecular formula C17H23FO3 B14599764 (3,3,5-trimethylcyclohexyl) 2-(4-fluorophenoxy)acetate CAS No. 58327-09-6

(3,3,5-trimethylcyclohexyl) 2-(4-fluorophenoxy)acetate

Cat. No.: B14599764
CAS No.: 58327-09-6
M. Wt: 294.36 g/mol
InChI Key: ZHUVVZYKDYFWJP-UHFFFAOYSA-N
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Description

(3,3,5-Trimethylcyclohexyl) 2-(4-fluorophenoxy)acetate is an organic compound with the molecular formula C18H25FO3 It is a derivative of cyclohexane, featuring a fluorophenoxy group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3,5-trimethylcyclohexyl) 2-(4-fluorophenoxy)acetate typically involves the esterification of 3,3,5-trimethylcyclohexanol with 2-(4-fluorophenoxy)acetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

(3,3,5-Trimethylcyclohexyl) 2-(4-fluorophenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3,3,5-Trimethylcyclohexyl) 2-(4-fluorophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3,5-trimethylcyclohexyl) 2-(4-fluorophenoxy)acetate involves its interaction with specific molecular targets. The fluorophenoxy group can interact with enzymes or receptors, modulating their activity. The acetate ester can undergo hydrolysis to release the active form of the compound, which then exerts its effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,3,5-Trimethylcyclohexyl 2-(4-chlorophenoxy)acetate
  • 3,3,5-Trimethylcyclohexyl 2-(4-bromophenoxy)acetate
  • 3,3,5-Trimethylcyclohexyl 2-(4-methylphenoxy)acetate

Uniqueness

(3,3,5-Trimethylcyclohexyl) 2-(4-fluorophenoxy)acetate is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its chloro, bromo, and methyl analogs .

Properties

CAS No.

58327-09-6

Molecular Formula

C17H23FO3

Molecular Weight

294.36 g/mol

IUPAC Name

(3,3,5-trimethylcyclohexyl) 2-(4-fluorophenoxy)acetate

InChI

InChI=1S/C17H23FO3/c1-12-8-15(10-17(2,3)9-12)21-16(19)11-20-14-6-4-13(18)5-7-14/h4-7,12,15H,8-11H2,1-3H3

InChI Key

ZHUVVZYKDYFWJP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)COC2=CC=C(C=C2)F

Origin of Product

United States

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